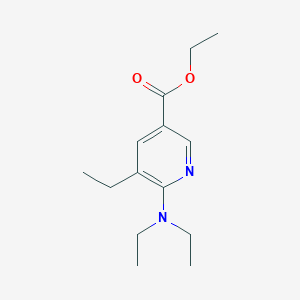
6-Diethylamino-5-ethylnicotinic acid ethyl ester
Descripción general
Descripción
6-Diethylamino-5-ethylnicotinic acid ethyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of nicotinic acid, which is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diethylamino-5-ethylnicotinic acid ethyl ester typically involves the esterification of 6-Diethylamino-5-ethyl-nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Diethylamino-5-ethylnicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-Diethylamino-5-ethyl-nicotinic acid.
Reduction: Formation of 6-Diethylamino-5-ethyl-nicotinic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Diethylamino-5-ethylnicotinic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways involving nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Diethylamino-5-ethylnicotinic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid: A precursor in the biosynthesis of NAD+.
Methyl nicotinate: Used as a rubefacient for muscle and joint pain.
Ethyl nicotinate: Similar ester derivative with different alkyl group.
Uniqueness
6-Diethylamino-5-ethylnicotinic acid ethyl ester is unique due to its specific structural modifications, which may confer distinct biological and chemical properties compared to other nicotinic acid derivatives. These modifications can influence its reactivity, solubility, and interaction with biological targets .
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
ethyl 6-(diethylamino)-5-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-5-11-9-12(14(17)18-8-4)10-15-13(11)16(6-2)7-3/h9-10H,5-8H2,1-4H3 |
Clave InChI |
VJXOIKRIBILEAW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=CC(=C1)C(=O)OCC)N(CC)CC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














